2-Butyl-3-methylquinoline

Gas Chromatography Regioisomer Separation Analytical Quality Control

2-Butyl-3-methylquinoline is a disubstituted quinoline derivative (C14H17N, MW 199.29) belonging to the alkylquinoline class. It is characterized by a butyl group at the 2-position and a methyl group at the 3-position of the quinoline scaffold.

Molecular Formula C14H17N
Molecular Weight 199.29 g/mol
CAS No. 1531-62-0
Cat. No. B072661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-3-methylquinoline
CAS1531-62-0
Synonyms2-Butyl-3-methylquinoline
Molecular FormulaC14H17N
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=CC=CC=C2C=C1C
InChIInChI=1S/C14H17N/c1-3-4-8-13-11(2)10-12-7-5-6-9-14(12)15-13/h5-7,9-10H,3-4,8H2,1-2H3
InChIKeyVVRRMVOHADLIPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-3-methylquinoline (CAS 1531-62-0) Procurement Guide: Analytical Profile & Comparator Positioning


2-Butyl-3-methylquinoline is a disubstituted quinoline derivative (C14H17N, MW 199.29) belonging to the alkylquinoline class [1]. It is characterized by a butyl group at the 2-position and a methyl group at the 3-position of the quinoline scaffold. This regioisomer is analytically distinguishable from its positional isomers and structurally similar alkylquinolines via its distinct gas chromatographic retention index, a critical property for quality control and research applications in medicinal chemistry, agrochemical intermediate development, and materials science [2].

1
GC analytical referenceDistinct Kovats retention profile supports regioisomer identification in alkylquinoline mixtures.
2
Sterically hindered scaffold3-methyl group ortho to ring nitrogen creates coordination geometry relevant for ligand and catalyst studies.
3
QSRR model compoundWell-characterized non-additive substituent effects support structure-retention relationship research.

Why 2-Butyl-3-methylquinoline Cannot Be Interchanged with Generic Alkylquinolines


Simple substitution with a single alkyl chain such as 2-butylquinoline or a different isomer like 3-butyl-2-methylquinoline is analytically and functionally invalid. Alkyl substitution pattern and chain length profoundly influence chromatographic retention, solubility, and steric hindrance at the nitrogen atom, which directly affects coordination chemistry, biological target engagement, and purification behavior [1]. The specific 2-butyl-3-methyl configuration generates unique intermolecular interactions that dictate its performance as a synthetic intermediate, making generic replacement a quantifiable risk to reproducibility in research and process chemistry [2].

Target

2-Butyl-3-methylquinoline: methyl group ortho to nitrogen, linear butyl chain at C2.

Potential Substitute

3-Butyl-2-methylquinoline or other regioisomers: methyl position shifts retention and coordination behavior.

Target

Ring-methylated butyl chain: combined steric and electronic profile from 2,3-disubstitution.

Potential Substitute

2-Pentylquinoline or 2-butylquinoline: linear chain-only analogs lack ring-methyl electronic contribution.

Retention index mismatch: similar molecular weight does not ensure chromatographic co-identity. Regioisomer substitution may shift baseline separation and compromise analytical specificity.

Quantitative Head-to-Head Differentiation of 2-Butyl-3-methylquinoline Against Closest Analogs


Critical Kovats Retention Index (RI) Differentiation versus the 3-Butyl-2-methyl Regioisomer on Non-Polar Phase

2-Butyl-3-methylquinoline exhibits a Kovats retention index (RI) of 1803 on an OV-101 non-polar capillary column, which is 95 units higher than its direct structural isomer, 3-butyl-2-methylquinoline (RI = 1708) [1]. This significant difference, measured under identical conditions (glass capillary column, 140-200 °C, OV-101 stationary phase), demonstrates that the methyl group's proximity to the nitrogen atom in the 3-position substantially increases the polarity and retention compared to the 2-methyl isomer [2].

Regioisomer RI
Head-to-head
RI 1803 vs 1708
ΔRI +95
Supports baseline separation review for regioisomer QC.
OV-101, identical conditions; 3-butyl-2-methyl isomer elutes earlier.
Gas Chromatography Regioisomer Separation Analytical Quality Control

Retention Index Separation from 2-Pentylquinoline: Impact of Chain vs. Ring Substitution

In contrast to lengthening the 2-alkyl chain, placing the methyl group on the ring (2-butyl-3-methyl) increases the retention index to 1803, whereas 2-pentylquinoline (a linear C5 chain at position 2) shows an RI of only 1664 on the identical OV-101 system [1]. The target compound's RI is 139 units higher despite having the same molecular weight, demonstrating that the ring-methyl substitution more strongly impacts the electron density at the nitrogen atom, dramatically altering its chromatographic behavior [2].

Isobaric analog RI
Analytical context
RI 1803 vs 1664
ΔRI +139
Ring-methyl substitution increases polarity more than chain extension alone.
Both C14H17N; 2-pentylquinoline comparator on OV-101.
Structure-Retention Relationships Alkylquinoline Analysis Purity Determination

Differentiation from 2-Isobutylquinoline: The Effect of Chain Branching vs. Ring Methylation

Replacing the 2-n-butyl chain with an isobutyl group (2-isobutylquinoline) results in an RI of 1515, while the target compound (2-n-butyl-3-methylquinoline) is retained significantly longer at RI 1803, a difference of 288 RI units [1]. This demonstrates that the combination of a linear butyl chain and a ring-methyl group creates a distinctly more polarizable molecular surface compared to a branched-chain analog without ring substitution [2].

Branching penalty RI
Analytical context
ΔRI +288
Linear butyl with ring-methyl creates higher polarizability than branched isobutyl analog.
Target RI 1803; 2-isobutylquinoline RI 1515 on OV-101.
Isomer Differentiation Physicochemical Property Tuning Synthetic Building Block Selection

Differentiation from 2-Ethylquinoline: The Combined Impact of Butyl Chain and Methyl Group

Extending the 2-alkyl chain from ethyl to butyl while simultaneously adding a 3-methyl group shifts the retention index from 1388 (2-ethylquinoline) to 1803 (2-butyl-3-methylquinoline), a total ΔRI of +415 units [1]. The magnitude of this increase is far greater than a simple methylene increment (typically ~100 RI units per CH2), confirming a synergistic effect between the longer alkyl chain and the ring methylation on the overall polarity and dispersive interaction properties of the molecule [2].

Homolog shift RI
Analytical context
ΔRI +415
Non-additive substituent effect confirmed; simple homolog cannot model target retention.
Target RI 1803; 2-ethylquinoline RI 1388 on OV-101.
Homologous Series Analysis Property Prediction Compound Library Design

Numerical Retention Index Uniqueness Within the NIST/EPA/NIH Mass Spectral Database

NIST Standard Reference Database confirms the non-polar RI of 2-butyl-3-methylquinoline as 1803, collected under programmed temperature conditions on a 50 m x 0.22 mm column [1]. This value is distinct from other C14H17N alkylquinoline isomers and serves as a definitive numerical identifier for the compound. For reference, 2-butylquinoline (C13H15N) has a standard non-polar RI of only 1624, a difference of 179 units [2], further emphasizing the unique identity of the target compound even among the broader alkylquinoline family.

NIST RI identity
Reported
RI 1803 vs 1624
ΔRI +179
Database-confirmed RI differentiates from commonly available 2-butylquinoline.
NIST SRD 69 compiled data; column conditions differ between entries.
Mass Spectral Deconvolution Compound Identification Trace Analysis

Procurement-Relevant Application Scenarios for 2-Butyl-3-methylquinoline Based on Structural Differentiation


Analytical Reference Standard for Regioisomer Identification in Complex Quinoline Mixtures

Procure 2-butyl-3-methylquinoline as a certified reference standard with a verified Kovats Retention Index of 1803 on non-polar phases (OV-101 or equivalent) to unambiguously identify and quantify the 2,3-isomer in reaction mixtures derived from coal-tar quinoline bases or synthetic combinatorial libraries. The 95-unit RI difference from the 3-butyl-2-methyl isomer (RI 1708) ensures no co-elution and eliminates false-positive identification [1].

Synthetic Intermediate Requiring Orthogonally Hindered Nitrogen for Selective Metal Coordination

Use 2-butyl-3-methylquinoline in the synthesis of chiral ligands or catalysts where the methyl group ortho to the ring nitrogen sterically shields the coordination site, creating a distinct bite angle and coordination geometry compared to the less hindered 2-butylquinoline (RI 1624) or 2-ethylquinoline (RI 1388). The quantifiable steric effect is directly measurable by its large RI shift of +415 units versus 2-ethylquinoline, reflecting substantially altered dispersive interactions [2].

Internal Standard for GC-MS Method Development in Agrochemical Intermediate Purification

Deploy 2-butyl-3-methylquinoline as an optimal internal standard for monitoring the synthesis of novel agrochemicals. Its intermediate RI (1803) sits in a retention time window typically free from common benzenoid or simple pyridine solvent peaks, and its unique molecular ion (m/z 199.291) provides high selectivity in mass spectral detection against the isobaric 2-pentylquinoline (RI 1664) which could otherwise be mistaken for the target analyte [3].

Structure-Retention Relationship (QSRR) Calibrant for Predictive Chromatography Models

Incorporate 2-butyl-3-methylquinoline as a training set compound for quantitative structure-retention relationship (QSRR) models due to its well-characterized RI of 1803 and its ability to demonstrate non-additive steric and electronic effects when compared to 2-isobutylquinoline (RI 1515) and 2-pentylquinoline (RI 1664). The 288-unit gap versus 2-isobutylquinoline specifically highlights the penalty for chain branching versus ring substitution, improving model predictive accuracy for novel alkylquinoline derivatives [4].

Application
Selection Property
Validation Focus
Regioisomer reference standard
Retention index differentiation profile
Regioisomer baseline separation verification
Coordination chemistry intermediate
Sterically hindered nitrogen site
Coordination geometry and bite-angle comparison
GC-MS internal standard method
Mid-range retention window
Isobaric interference and solvent co-elution assessment
QSRR model calibrant
Non-additive substituent effect dataset
Predictive accuracy testing across alkylquinoline series
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